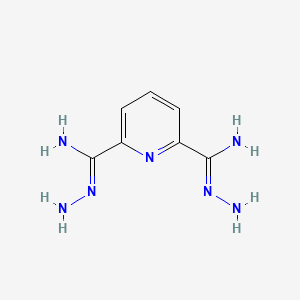

Pyridine-2,6-bis(carboximidhydrazide)

Description

Contextualization within Tridentate Nitrogen Ligand Chemistry

Pyridine-2,6-bis(carboximidhydrazide) is a member of the extensive family of tridentate nitrogen ligands. These ligands are characterized by their ability to bind to a central metal atom through three donor atoms, often forming two chelate rings. The pyridine-based tridentate framework is particularly significant due to its rigid and planar nature, which imparts a degree of pre-organization for metal ion binding.

The core of Pyridine-2,6-bis(carboximidhydrazide) is the 2,6-disubstituted pyridine (B92270) unit, a common motif in tridentate ligands. This arrangement ensures that the three primary nitrogen donor atoms—one from the pyridine ring and one from each of the two side chains—are positioned in a meridional or facial manner around a metal center. This predictable coordination behavior is a key advantage in the rational design of metal complexes with specific geometries and electronic properties. Analogous structures, such as those derived from pyridine-2,6-dicarboxylic acid, have been extensively studied and shown to form stable complexes with a wide range of transition metals. ajol.infoiucr.org The introduction of the carboximidhydrazide functional groups in the 2 and 6 positions of the pyridine ring further enhances its coordination capabilities and introduces hydrogen bonding functionalities, which can influence the supramolecular assembly of the resulting complexes.

Structural Significance of the Pyridine-2,6-bis(carboximidhydrazide) Framework

In the solid state, Pyridine-2,6-dicarbohydrazide (B1583541) is nearly planar, with the molecules interconnected through a network of hydrogen bonds. researchgate.net This planarity is a crucial feature, as it facilitates strong interactions with metal ions and can influence the packing of the molecules in the solid state, leading to the formation of supramolecular architectures. The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, N) in the carboximidhydrazide arms allows for the formation of intricate hydrogen-bonding networks, which can be exploited in the design of crystal engineering and supramolecular chemistry.

The synthesis of Pyridine-2,6-bis(carboximidhydrazide) typically involves the reaction of a derivative of pyridine-2,6-dicarboxylic acid, such as the corresponding dicarbonyl dichloride or dimethyl ester, with hydrazine (B178648) or a substituted hydrazine. nih.gov

| Property | Value | Reference |

| Molecular Formula | C7H9N5O2 | researchgate.net |

| Molecular Weight | 195.19 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

Table 1: Crystallographic Data for the related compound Pyridine-2,6-dicarbohydrazide.

The bond lengths and angles within the pyridine ring are typical for an aromatic system. The geometry of the carboximidhydrazide side chains is crucial for their coordinating ability. The expected tridentate coordination involves the pyridine nitrogen and the terminal nitrogen atoms of the two hydrazide groups.

Overview of Academic Research Trajectories for Pyridine-2,6-bis(carboximidhydrazide)

The academic research involving Pyridine-2,6-bis(carboximidhydrazide) and its derivatives primarily revolves around its role as a versatile ligand in coordination chemistry and its potential applications in materials science and medicinal chemistry.

A significant area of investigation is the synthesis and characterization of its metal complexes. The tridentate nature of the ligand allows for the formation of stable complexes with a variety of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netacs.org Researchers are interested in how the ligand influences the coordination geometry, electronic properties, and reactivity of the metal center. Studies on analogous pyridine-dicarboxamide and pyridine-dicarboxylic acid ligands have demonstrated their ability to form mononuclear, dinuclear, and even polynuclear complexes with interesting magnetic and photoluminescent properties. ajol.infonih.gov

Another prominent research trajectory is the exploration of the supramolecular chemistry of these compounds. The hydrogen bonding capabilities of the carboximidhydrazide groups are key to the formation of extended networks and novel solid-state architectures. The study of these non-covalent interactions is fundamental to the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.

Furthermore, derivatives of the Pyridine-2,6-bis(carboximidhydrazide) scaffold are being investigated for their potential biological activities. The parent compound, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid), is a known component of bacterial spores. ajol.info Schiff bases derived from related pyridine-2,6-bis-hydrazides have shown promising antimicrobial activity. nih.gov This has spurred interest in synthesizing and screening new derivatives for their potential as therapeutic agents.

| Research Area | Focus | Key Findings |

| Coordination Chemistry | Synthesis and characterization of metal complexes. | Forms stable tridentate complexes with various transition metals, influencing their geometric and electronic properties. |

| Supramolecular Chemistry | Study of non-covalent interactions and crystal engineering. | The hydrogen bonding capabilities lead to the formation of extended supramolecular networks. |

| Medicinal Chemistry | Development of new compounds with potential biological activity. | Derivatives have shown potential as antimicrobial agents. nih.gov |

Table 2: Major Research Trajectories Involving the Pyridine-2,6-bis(carboximidhydrazide) Scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C7H11N7 |

|---|---|

Molecular Weight |

193.21 g/mol |

IUPAC Name |

2-N',6-N'-diaminopyridine-2,6-dicarboximidamide |

InChI |

InChI=1S/C7H11N7/c8-6(13-10)4-2-1-3-5(12-4)7(9)14-11/h1-3H,10-11H2,(H2,8,13)(H2,9,14) |

InChI Key |

ZJWVGMKMMQWZBS-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=NC(=C1)/C(=N/N)/N)/C(=N/N)/N |

Canonical SMILES |

C1=CC(=NC(=C1)C(=NN)N)C(=NN)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Pyridine 2,6 Bis Carboximidhydrazide

Direct Synthesis of Pyridine-2,6-bis(carboximidhydrazide)

The direct synthesis of Pyridine-2,6-bis(carboximidhydrazide) represents a key pathway to accessing this important chelating agent. This section details the reaction from readily available precursors.

Reaction Pathways from Pyridine-2,6-dicarbonitrile and Hydrazine (B178648) Monohydrate

The synthesis of Pyridine-2,6-bis(carboximidhydrazide) can be theoretically achieved through the direct reaction of Pyridine-2,6-dicarbonitrile with hydrazine monohydrate. In this proposed reaction, the nucleophilic hydrazine attacks the electrophilic carbon atoms of the nitrile groups. This is followed by a series of proton transfer steps, leading to the formation of the carboximidhydrazide moieties. While specific literature detailing this exact transformation is not abundant, the reaction is analogous to the well-established synthesis of amidoximes from nitriles and hydroxylamine (B1172632). chemicalbook.com The reaction is anticipated to proceed in a stepwise manner, with the initial formation of a monoadduct followed by the reaction of the second nitrile group.

The general reaction scheme is as follows: Pyridine-2,6-dicarbonitrile + 2 H₂NNH₂·H₂O → Pyridine-2,6-bis(carboximidhydrazide)

This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may be heated to drive the reaction to completion. chemicalbook.com The presence of a basic or acidic catalyst can potentially influence the reaction rate and yield, although for many related syntheses, the basicity of hydrazine itself is sufficient.

Optimization of Reaction Conditions and Yields

The optimization of the reaction between Pyridine-2,6-dicarbonitrile and hydrazine monohydrate is crucial for achieving high yields and purity of the final product. Key parameters that can be adjusted include:

Stoichiometry: The molar ratio of hydrazine monohydrate to the dinitrile is a critical factor. An excess of hydrazine is often employed to ensure complete conversion of both nitrile groups and to minimize the formation of mono-substituted byproducts. researchgate.net

Solvent: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Protic solvents like ethanol are commonly used for similar reactions involving hydrazine. nih.govnih.gov

Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice in the synthesis of hydrazides. nih.govnih.gov

Reaction Time: The duration of the reaction needs to be sufficient to allow for the complete formation of the desired bis-adduct. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is advisable.

Convergent and Divergent Synthetic Strategies

Convergent and divergent synthetic approaches offer flexible pathways to Pyridine-2,6-bis(carboximidhydrazide) and a variety of related derivatives, allowing for the introduction of diverse functionalities.

Utilization of Pyridine-2,6-dicarboxylates and Analogues as Precursors

A common and well-documented strategy for the synthesis of pyridine-2,6-dicarbohydrazide (B1583541), a closely related compound, involves the use of pyridine-2,6-dicarboxylic acid or its derivatives. oist.jpresearchgate.netresearchgate.netorganic-chemistry.org This approach can be adapted for the synthesis of the target compound.

In a typical procedure, pyridine-2,6-dicarboxylic acid is first converted to a more reactive species, such as the corresponding di-ester or di-acyl chloride. nih.govmdpi.com For instance, reaction with thionyl chloride or oxalyl chloride yields pyridine-2,6-dicarbonyl dichloride. nih.gov This activated intermediate is then treated with hydrazine hydrate (B1144303) to afford the desired bis-hydrazide derivative. nih.gov

Table 1: Synthesis of Pyridine-2,6-bis-hydrazide Derivatives from Dicarboxylate Precursors

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarbonyl dichloride | L-alanine methyl ester hydrochloride, then Hydrazine hydrate | N²,N⁶-Bis(1-hydrazinyl-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Not specified | nih.gov |

This synthetic route is highly versatile, as it allows for the preparation of a wide range of substituted hydrazides by using different substituted hydrazines.

Integration of Ultrasound Irradiation in Pyridine (B92270) Scaffold Synthesis

The use of ultrasound irradiation has emerged as a green and efficient method in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.net In the context of pyridine and hydrazine derivative synthesis, ultrasound has been shown to accelerate various reactions. nih.govmdpi.comresearchgate.net

The benefits of sonochemistry are attributed to the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of chemical reactivity.

While a specific application of ultrasound for the synthesis of Pyridine-2,6-bis(carboximidhydrazide) is not detailed in the provided search results, its use in the synthesis of related heterocyclic compounds suggests its potential applicability. researchgate.net For example, ultrasound has been successfully employed in the synthesis of various pyridine derivatives and hydrazine carboxamides, significantly reducing reaction times compared to conventional heating methods. researchgate.netnih.gov

Table 2: Examples of Ultrasound-Assisted Synthesis of Heterocyclic Compounds

| Reaction Type | Reactants | Product | Key Advantage of Ultrasound | Reference |

|---|---|---|---|---|

| Hydrazine Carboxamide Synthesis | 1H-Indole-2,3-dione, N-(substituted phenyl)hydrazine carboxamides | Hydrazine carboxamide derivatives | Reduced reaction time (5-20 min vs. 30 min-48 h) | nih.gov |

Preparation of Related Pyridine-Based Hydrazide Derivatives

The synthesis of various pyridine-based hydrazide derivatives has been extensively explored, providing a rich chemical literature to draw upon. These syntheses often start from pyridine carboxylic acids or their esters.

For instance, pyridine-2,5-dicarbohydrazide (B184322) has been synthesized in good yield by the reaction of dimethyl pyridine-2,5-dicarboxylate (B1236617) with hydrazine hydrate. nih.gov Similarly, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases have been prepared starting from 2,6-pyridinedicarbonyl dichloride, which is first reacted with an amino acid ester, followed by hydrazinolysis of the resulting ester to give the bis-hydrazide. nih.gov

The reaction of cyanoacetylhydrazine with 3-acetylpyridine (B27631) is another example that leads to a hydrazide-hydrazone derivative. nih.gov These examples highlight the general utility of reacting pyridine carboxylic acid derivatives or related precursors with hydrazine to form the corresponding hydrazides, which can then be further functionalized. fayoum.edu.eggoogle.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Pyridine-2,6-bis(carboximidhydrazide) |

| Pyridine-2,6-dicarbonitrile |

| Hydrazine monohydrate |

| Pyridine-2,6-dicarboxylic acid |

| Pyridine-2,6-dicarbonyl dichloride |

| Pyridine-2,6-dicarboxylates |

| N²,N⁶-Bis(1-hydrazinyl-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide |

| Dimethyl pyridine-2,5-dicarboxylate |

| Pyridine-2,5-dicarbohydrazide |

| 1H-Indole-2,3-dione |

| N-(substituted phenyl)hydrazine carboxamides |

| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| L-alanine methyl ester hydrochloride |

| Cyanoacetylhydrazine |

Synthesis of Pyridine-2,6-dicarbohydrazides

Pyridine-2,6-dicarbohydrazide is a key intermediate compound. Its synthesis is primarily achieved through the hydrazinolysis of diesters or the reaction of acyl chlorides with hydrazine hydrate.

One common method involves the reaction of a diethyl ester of 2,6-pyridinedicarboxylic acid with hydrazine hydrate. longdom.org In a typical procedure, the diethyl ester is refluxed with an excess of hydrazine hydrate in an ethanol solution for several hours. longdom.org After refluxing, the solvent is partially removed, and upon cooling, the white crystalline product of pyridine-2,6-dicarbohydrazide precipitates and can be collected by filtration. longdom.org This method has been reported to yield the product in high purity and good yield (approximately 80%). longdom.org

Another synthetic pathway starts from 2,6-pyridinedicarbonyl dichloride. mdpi.comnih.govresearchgate.net This approach involves a two-step process. First, the acyl chloride is reacted with an amino acid ester, such as L-alanine methyl ester or 2-methylalanine methyl ester, in the presence of a base like triethylamine (B128534) at low temperatures. mdpi.comnih.govresearchgate.net This reaction yields the corresponding N²,N⁶-bis(1-methoxy-oxopropan-2-yl)pyridine-2,6-dicarboxamides. mdpi.comnih.gov Subsequently, these bis-esters undergo hydrazinolysis, where they are refluxed with hydrazine hydrate in ethanol to produce the desired N²,N⁶-bis(1-hydrazinyl)pyridine-2,6-dicarboxamides, which are derivatives of pyridine-2,6-dicarbohydrazide. mdpi.comnih.govresearchgate.net

A similar method utilizes D-alanyl methyl ester, which is first coupled with pyridine-2,6-dicarbonyl dichloride to form the corresponding bis-ester. mdpi.comnih.gov This intermediate is then treated with hydrazine hydrate to afford the bis-hydrazide. mdpi.comnih.gov

The following table summarizes the precursors and general conditions for the synthesis of Pyridine-2,6-dicarbohydrazides.

| Starting Material | Reagents | Solvent | Conditions | Product |

| Diethyl 2,6-pyridinedicarboxylate | Hydrazine Hydrate | Ethanol | Reflux | Pyridine-2,6-dicarbohydrazide longdom.org |

| 2,6-Pyridinedicarbonyl dichloride | 1. Amino acid methyl ester, Triethylamine2. Hydrazine Hydrate | 1. Dichloromethane2. Ethanol | 1. -15°C to room temperature2. Reflux | N²,N⁶-disubstituted-pyridine-2,6-dicarbohydrazide mdpi.comnih.govmdpi.com |

Synthesis of Schiff Bases Derived from Pyridine-2,6-dicarbohydrazides

Schiff bases are synthesized by the condensation reaction between a primary amine, in this case, the hydrazide group of pyridine-2,6-dicarbohydrazide, and a carbonyl compound (an aldehyde or a ketone). This reaction typically requires an acidic or basic catalyst and heating.

Macrocyclic hydrazone Schiff bases can be prepared by reacting pyridine-2,6-dicarbohydrazide with various dicarbonyl compounds. longdom.org For instance, the reaction with benzil (B1666583) in an appropriate solvent leads to the formation of a macrocyclic Schiff base. longdom.org The reaction conditions, such as the solvent and temperature, can influence the outcome and yield of the product. longdom.org

In a more general approach, pyridine-2,6-dicarbohydrazide derivatives, such as N²,N⁶-bis(1-hydrazinyl)pyridine-2,6-dicarboxamides, are reacted with a variety of aldehydes to form the corresponding Schiff bases. mdpi.comnih.gov This involves refluxing a mixture of the bis-hydrazide and a twofold molar excess of the aldehyde in absolute ethanol for several hours. mdpi.comnih.gov A range of aromatic and heterocyclic aldehydes, including benzaldehyde (B42025), p-methoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde, p-chlorobenzaldehyde, 2-chloro-6-fluorobenzaldehyde, and 2-thiophenealdehyde, have been successfully used to synthesize a library of pyridine-bridged 2,6-bis-carboxamide Schiff's bases. mdpi.comnih.gov

Similarly, the bis-hydrazide derived from D-alanyl methyl ester can be reacted with thiophene-2-carbaldehyde, phthalic anhydride, or cyclohexanone (B45756) to yield the respective bis-carboxamide pyridine derivatives. mdpi.comnih.gov It can also be coupled with acetophenone (B1666503) derivatives like p-methoxy- or p-nitroacetophenone in the presence of glacial acetic acid to produce the corresponding Schiff bases. mdpi.com

The general reaction for the formation of Schiff bases from pyridine-2,6-dicarbohydrazides is presented in the table below.

| Hydrazide Derivative | Carbonyl Compound | Solvent | Conditions | Product Type |

| Pyridine-2,6-dicarbohydrazide | Dicarbonyls (e.g., Benzil) | Not specified | Not specified | Macrocyclic Hydrazone Schiff Base longdom.org |

| N²,N⁶-Bis(1-hydrazinyl)pyridine-2,6-dicarboxamides | Aromatic/Heterocyclic Aldehydes | Absolute Ethanol | Reflux | Pyridine-bridged 2,6-bis-carboxamide Schiff's Base mdpi.comnih.gov |

| Bis-hydrazide from D-alanyl methyl ester | Aldehydes, Ketones, Anhydrides | Absolute Ethanol | Reflux (with/without acetic acid) | Bis-carboxamide Pyridine Derivatives mdpi.comnih.gov |

Coordination Chemistry and Ligand Design Principles of Pyridine 2,6 Bis Carboximidhydrazide

Chelation Behavior of Pyridine-2,6-bis(carboximidhydrazide)

The chelation behavior of Pyridine-2,6-bis(carboximidhydrazide), also known as Pyridine-2,6-dicarbohydrazide (B1583541), is dictated by the arrangement of its donor atoms. The molecule features a central pyridine (B92270) ring flanked by two carboximidhydrazide arms, presenting a potentially pentadentate N,N,N,O,O donor set.

The primary binding sites for metal ions in Pyridine-2,6-bis(carboximidhydrazide) are the pyridine nitrogen atom and the nitrogen and oxygen atoms of the two hydrazide moieties. The planarity of the molecule, as observed in its crystal structure, facilitates the coordination of the metal ion in the N-O chelating pockets on either side of the pyridine ring researchgate.net.

The coordination can occur in several modes:

Neutral Ligand Coordination: The ligand can coordinate in its neutral form, with the hydrazide groups binding through the carbonyl oxygen and the terminal amino nitrogen atoms.

Deprotonated Ligand Coordination: The hydrazide protons can be lost, leading to coordination of the deprotonated ligand. This is a common feature in related pyridine dicarboxamide complexes, where the amide protons are removed upon complexation rsc.orgnih.gov.

The preference for specific donor atoms and the coordination mode often depends on the metal ion's nature, the reaction conditions, and the presence of other coordinating species. For instance, in related Schiff base complexes derived from 2,6-diacetylpyridine (B75352) and carbohydrazone, the metal ion is coordinated to the pyridine nitrogen, the imine nitrogen, and the carbonyl oxygen researchgate.net.

The ligand field strength of Pyridine-2,6-bis(carboximidhydrazide) is influenced by the nature of the donor atoms and the chelate ring size. The combination of a soft pyridine nitrogen donor and harder oxygen donors from the hydrazide groups allows for versatile coordination to a range of transition metals.

The geometry of the resulting metal complexes is highly dependent on the coordination number and the electronic configuration of the metal ion. For related pyridine-based ligands, a variety of geometries have been observed:

Octahedral Geometry: This is common for many transition metal complexes, where the ligand can act as a planar pentadentate ligand with an additional ligand occupying the sixth coordination site. For example, Ni(II) complexes with a Schiff base ligand derived from 2,6-diacetylpyridine bis(carbohydrazone) adopt an octahedral geometry researchgate.net. Similarly, zinc(II) complexes with related carboxamide derivatives also exhibit a distorted octahedral geometry ias.ac.in.

Pentagonal Bipyramidal Geometry: For larger metal ions or in the absence of a sixth ligand, a pentagonal bipyramidal geometry can be adopted, with the five donor atoms of the ligand occupying the equatorial plane.

Distorted Geometries: Due to the constraints of the ligand backbone and potential steric hindrance, distorted geometries are frequently observed. For instance, zinc(II) complexes with pyridine-2,6-dicarboxylates can adopt coordination environments ranging from trigonal-bipyramidal to square-pyramidal nih.gov.

Formation of Metal Complexes

The synthesis of metal complexes with Pyridine-2,6-bis(carboximidhydrazide) and its derivatives has been explored with various transition metals, leading to a range of coordination compounds with interesting structural and electronic properties.

The synthesis of Pyridine-2,6-bis(carboximidhydrazide) itself is typically achieved through the hydrazinolysis of the corresponding diester, which in turn is prepared from pyridine-2,6-dicarbonyl dichloride and an appropriate alcohol nih.govmdpi.comnih.govresearchgate.net. The general synthetic route involves the reaction of a metal salt with the pre-formed ligand in a suitable solvent.

Nickel(II) and Copper(II) Complexes: Nickel(II) and copper(II) complexes with the related Schiff base ligand 2,6-diacetylpyridine bis(carbohydrazone) have been synthesized and characterized researchgate.net. These complexes are typically prepared by reacting the metal salt (e.g., nitrate, chloride, or acetate) with the ligand in an aqueous or alcoholic solution researchgate.net. The resulting complexes often have the general formula [M(H3DAPC)X] or [M(H2DAPC)H2O], where DAPC is the bis(carbohydrazone) ligand researchgate.net.

Cobalt(II) Complexes: Cobalt(II) complexes with related bis(N-arylcarboximidoylchloride)pyridine ligands have been synthesized and shown to adopt trigonal bipyramidal or distorted square pyramidal geometries nih.gov.

Iron(II) and Iron(III) Complexes: Iron complexes with the closely related pyridine-2,6-dicarboxylate (B1240393) ligand are well-documented, forming both Fe(II) and Fe(III) complexes with distorted octahedral geometries researchgate.netleeds.ac.uk.

Palladium(II) Complexes: While specific examples with Pyridine-2,6-bis(carboximidhydrazide) are scarce, palladium(II) is known to form square planar complexes with related N-donor ligands.

Zinc(II) Complexes: Zinc(II) complexes with pyridine-2,6-dicarboxylates have been extensively studied, revealing both monomeric and polymeric structures with varied coordination geometries nih.gov. Zinc(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone have also been prepared and structurally characterized nih.gov.

Ruthenium(II) and Ruthenium(III) Complexes: Ruthenium complexes containing pyridine-2,6-dicarboxylato ligands have been synthesized, showcasing various coordination modes including bidentate and tridentate chelation rsc.orgnih.govresearchgate.net.

The stoichiometry and nuclearity of the resulting complexes are influenced by the metal-to-ligand ratio, the coordination preferences of the metal ion, and the reaction conditions.

Mononuclear Complexes: In many cases, a 1:1 or 1:2 metal-to-ligand ratio is observed, leading to the formation of mononuclear complexes. For instance, mononuclear zinc(II) complexes with the formula Zn(L)32 have been isolated with related carboxamide ligands ias.ac.in.

Polymetallic Complexes: The bridging capability of the carboximidhydrazide arms can also lead to the formation of binuclear or polynuclear complexes. Related pyridine dicarboxamide ligands have been shown to form di-, tri-, and tetranuclear copper(II) complexes rsc.orgnih.gov. The formation of binuclear complexes with two discrete metal centers bridged by the ligand has also been observed for related systems nih.gov.

Table 1: Examples of Metal Complexes with Related Pyridine-2,6-dicarboxamide/dicarboxylate Ligands

| Metal Ion | Ligand Type | Stoichiometry (M:L) | Nuclearity | Coordination Geometry | Reference |

| Ni(II) | 2,6-diacetylpyridine bis(carbohydrazone) | 1:1 | Mononuclear | Octahedral | researchgate.net |

| Cu(II) | 2,6-diacetylpyridine bis(carbohydrazone) | 1:1 | Mononuclear | Tetragonal | researchgate.net |

| Co(II) | bis(N-arylcarboximidoylchloride)pyridine | 1:1 | Mononuclear | Trigonal bipyramidal/Square pyramidal | nih.gov |

| Fe(III) | Pyridine-2,6-dicarboxylate | 1:2 | Mononuclear | Distorted Octahedral | researchgate.net |

| Zn(II) | Pyridine-2,6-dicarboxylate | 1:1, 1:2 | Mononuclear/Polymeric | Trigonal bipyramidal/Square pyramidal | nih.gov |

| Cu(II) | Pyridine dicarboxamide | 3:2 | Trinuclear | - | rsc.org |

Coordinating Anions: Anions such as chloride, nitrate, or acetate (B1210297) can directly coordinate to the metal center, satisfying its coordination sphere and influencing the geometry of the complex researchgate.net. For example, in Ni(II) and Cu(II) complexes of 2,6-diacetylpyridine bis(carbohydrazone), the counterion (NO3-, Cl-, or CH3COO-) is directly bonded to the metal ion researchgate.net.

Non-Coordinating Anions: Large, non-coordinating anions like perchlorate (B79767) (ClO4-) or tetrafluoroborate (B81430) (BF4-) are often used to isolate cationic complexes and prevent anion coordination. In such cases, the coordination sphere is typically completed by solvent molecules or other available ligands ias.ac.in.

Hydrogen Bonding: Counterions can also play a crucial role in the solid-state structure through hydrogen bonding interactions with the ligand, influencing the crystal packing and the formation of supramolecular architectures.

Rational Ligand Design for Tunable Coordination Properties

The deliberate design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, steric, and catalytic properties. For pincer-type ligands like Pyridine-2,6-bis(carboximidhydrazide), the ability to systematically modify the ligand framework allows for fine-tuning of the resulting metal complex's reactivity and stability. This section explores the principles of rational ligand design as they apply to Pyridine-2,6-bis(carboximidhydrazide) and its analogues.

Steric and Electronic Modulation via Substituent Effects on Pyridine and Imidhydrazide Moieties

The coordination environment provided by Pyridine-2,6-bis(carboximidhydrazide) can be systematically altered by introducing substituents at various positions on both the central pyridine ring and the peripheral imidhydrazide groups. These modifications can induce significant changes in the steric and electronic properties of the ligand, which in turn influence the geometry, stability, and reactivity of its metal complexes.

Electronic Effects:

The electronic nature of the pyridine ring is a key determinant of the ligand's sigma-donating ability. Electron-donating groups (EDGs) positioned at the 4-position of the pyridine ring, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density at the pyridine nitrogen. This enhancement of the pyridine's basicity leads to a stronger metal-ligand bond. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) at the same position decrease the electron density, weakening the metal-pyridine bond.

The imidhydrazide moieties also offer opportunities for electronic tuning. The nitrogen atoms of the hydrazide group are involved in coordination, and their basicity can be modulated. Substituents on the terminal nitrogen of the hydrazide can influence the electronic properties of the coordinating nitrogen atoms through inductive and resonance effects. For instance, alkyl groups would increase the electron-donating capacity, while acyl or aryl groups would be electron-withdrawing.

Steric Effects:

The introduction of bulky substituents on the ligand framework can impose significant steric constraints around the metal center. This steric hindrance can influence the coordination number and geometry of the resulting complex, potentially creating a specific binding pocket that can be exploited for selective catalysis or molecular recognition.

For example, placing bulky groups, such as tert-butyl or phenyl, at the 3- and 5-positions of the pyridine ring can shield the metal center. Similarly, substitution on the carbon or nitrogen atoms of the imidhydrazide sidearms can control the accessibility of the metal ion. This steric control is crucial in preventing bimolecular decomposition pathways of reactive intermediates and in enforcing specific substrate coordination geometries in catalytic cycles.

A summary of the anticipated effects of substituents on the coordination properties of Pyridine-2,6-bis(carboximidhydrazide) is presented in the table below.

| Substituent Position | Substituent Type | Expected Electronic Effect on Metal Center | Expected Steric Effect |

| Pyridine (4-position) | Electron-Donating (e.g., -OCH₃, -NH₂) | Increased electron density, stronger M-N(py) bond | Minimal |

| Pyridine (4-position) | Electron-Withdrawing (e.g., -NO₂, -CN) | Decreased electron density, weaker M-N(py) bond | Minimal |

| Pyridine (3,5-positions) | Bulky Alkyl (e.g., -tBu) | Minor electronic effect | Significant steric hindrance around the metal |

| Imidhydrazide (N'-position) | Alkyl | Increased electron-donating ability of hydrazide N | Moderate steric hindrance |

| Imidhydrazide (N'-position) | Aryl/Acyl | Decreased electron-donating ability of hydrazide N | Significant steric hindrance |

Comparison with Related Pyridyl-Based Ligands

To understand the unique coordination properties of Pyridine-2,6-bis(carboximidhydrazide), it is instructive to compare it with other well-studied pyridyl-based pincer ligands. This comparison highlights how variations in the donor arms of the pincer ligand influence the resulting metal complexes. Key examples for comparison include Pyridine-2,6-bis(pyrazol-1-yl)pyridine (bpp), Pyridine-2,6-dicarboxamide, and Pyridine-2,6-bis(oxazoline) (pybox).

Pyridine-2,6-bis(pyrazol-1-yl)pyridine (bpp):

The bpp ligand is a neutral tridentate NNN donor that has been extensively used in coordination chemistry, particularly in the study of spin-crossover (SCO) phenomena. nih.govnih.govacs.org The two pyrazolyl nitrogen donors are relatively soft and form stable complexes with a variety of transition metals, including iron(II). The steric profile of bpp is generally less demanding than that of Pyridine-2,6-bis(carboximidhydrazide), allowing for the formation of bis-ligand octahedral complexes of the type [M(bpp)₂]²⁺. acs.org The electronic properties of bpp can be readily tuned by substitution on the pyrazole (B372694) rings or the pyridine backbone, which has been shown to significantly impact the spin-state of the coordinated metal ion. nih.gov

Pyridine-2,6-dicarboxamide:

This ligand features two amide groups as the side donors, which can coordinate in either their neutral or deprotonated form. nih.govresearchgate.net Upon deprotonation, the amide nitrogens become powerful anionic donors, leading to the formation of highly stable, neutral complexes with divalent and trivalent metal ions. The coordination chemistry of pyridine-2,6-dicarboxamide derivatives is rich, with the amide substituents playing a crucial role in defining the structure and reactivity of the metal complexes. nih.gov The presence of the amide carbonyl groups also introduces the possibility of secondary coordination or hydrogen bonding interactions, which can influence the supramolecular assembly of the complexes.

Pyridine-2,6-bis(oxazoline) (pybox):

The pybox ligand is a chiral, neutral NNN donor that has found widespread application in asymmetric catalysis. nih.govrsc.orgnih.govresearchgate.net The two oxazoline (B21484) nitrogens are sp²-hybridized and provide a rigid and sterically defined coordination environment. The chirality is introduced through the use of chiral amino alcohols in the synthesis of the oxazoline rings. researchgate.net The rigid nature of the pybox ligand is a key feature that contributes to its success in enantioselective catalysis, as it restricts the possible coordination geometries and enhances the transfer of chiral information. nih.govresearchgate.net

The following table provides a comparative overview of these ligands.

| Ligand | Donor Atoms | Charge | Key Features | Typical Applications |

| Pyridine-2,6-bis(carboximidhydrazide) | NNN (neutral) or NNN⁻ (deprotonated) | Neutral or Anionic | Potential for strong donation from deprotonated form; hydrogen bonding capabilities. | (Predicted) Catalysis, Supramolecular Chemistry |

| Pyridine-2,6-bis(pyrazol-1-yl)pyridine (bpp) | NNN | Neutral | Tunable electronics for spin-crossover. nih.govacs.org | Spin-Crossover Materials, Luminescent Probes nih.gov |

| Pyridine-2,6-dicarboxamide | NNN or N⁻N⁻N | Neutral or Dianionic | Strong anionic donors upon deprotonation. nih.govresearchgate.net | Biomimetic Chemistry, Catalysis nih.gov |

| Pyridine-2,6-bis(oxazoline) (pybox) | NNN | Neutral | Chiral, rigid backbone. researchgate.net | Asymmetric Catalysis rsc.orgnih.gov |

Theoretical and Computational Investigations of Pyridine 2,6 Bis Carboximidhydrazide Systems

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its physical and chemical properties. Electronic structure analysis elucidates regions of high and low electron density, which are fundamental to predicting reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that interactions are primarily governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. youtube.com

For Pyridine-2,6-bis(carboximidhydrazide), the HOMO is expected to be distributed over the electron-rich regions of the molecule. This would include the lone pairs of the nitrogen atoms in the hydrazide groups and the π-system of the pyridine (B92270) ring. Computational studies on related pyridine derivatives confirm that the electron clouds of the HOMO are often localized on the pyridine ring and substituent atoms with lone pairs. researchgate.net

Conversely, the LUMO is anticipated to be located over the electron-deficient areas. In this molecule, the pyridine ring, being inherently π-deficient, and the carbon atoms of the carbonyl groups would be the primary sites for the LUMO. This distribution makes these sites susceptible to nucleophilic attack. The energy and distribution of these frontier orbitals are key to understanding the molecule's role in coordination chemistry and its potential as a ligand.

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (in red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (in blue), which are electron-poor and susceptible to nucleophilic attack.

In a theoretical MEP map of Pyridine-2,6-bis(carboximidhydrazide), distinct regions of negative electrostatic potential would be concentrated around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring. These sites represent the most likely points for coordination with metal cations or for forming hydrogen bonds with donor atoms. Studies on co-crystals involving pyridine-2,6-dicarboxylic acid have confirmed that the nitrogen and oxygen atoms are key sites for intermolecular interactions. aiou.edu.pk

Regions of positive electrostatic potential would be located around the hydrogen atoms of the amide (N-H) and amine (NH₂) groups. These sites are the primary hydrogen-bond donors in intermolecular interactions.

Analysis of Non-Covalent Interactions within Pyridine-2,6-bis(carboximidhydrazide) Structures

Non-covalent interactions, though weaker than covalent bonds, are crucial in determining the supramolecular architecture, crystal packing, and biological interactions of molecules.

Hydrogen bonding is a dominant force in the crystal structure of Pyridine-2,6-bis(carboximidhydrazide). X-ray diffraction analysis of its crystal structure reveals that the molecules are interconnected by N—H···O hydrogen bonds, creating a robust three-dimensional network. researchgate.net The molecule itself is reported to be almost completely planar. researchgate.net

The primary hydrogen bonds involve the hydrazide groups, where the amide and amine hydrogens act as donors and the carbonyl oxygens act as acceptors. This extensive network is responsible for the stability of the crystal lattice. In solution, particularly in protic solvents, these same groups would readily form hydrogen bonds with solvent molecules. The V-shaped structure of related pyridine-2,6-dicarboxamide ligands can be maintained by intramolecular hydrogen bonds between the pyridine nitrogen and the amide hydrogens. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N3-H3A···O2(i) | 0.90 | 2.11 | 2.997(2) | 168 |

| N3-H3B···O1(ii) | 0.90 | 2.33 | 3.000(2) | 132 |

| N5-H5A···O1(iii) | 0.90 | 2.09 | 2.980(2) | 170 |

| N5-H5B···O2(iv) | 0.90 | 2.40 | 3.059(2) | 131 |

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. While the crystallographic report for Pyridine-2,6-bis(carboximidhydrazide) does not explicitly detail π-π interactions researchgate.net, they are a common feature in the crystal packing of pyridine derivatives. researchgate.netnih.govnih.gov Theoretical investigations on the pyridine dimer have shown that antiparallel-displaced geometries are the most stable, emphasizing the importance of electron correlation in accurately describing these stacking interactions. researchgate.net

To quantitatively and qualitatively analyze non-covalent interactions, advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are employed.

QTAIM analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. rsc.org The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction, and the properties at this point reveal its nature and strength. rsc.org

Hirshfeld surface analysis provides a visual and quantitative method for exploring intermolecular contacts in a crystal. mdpi.comnih.gov The surface is mapped with properties like dnorm, which highlights regions of close contact. This analysis generates a 2D "fingerprint plot" that summarizes the proportion of different types of intermolecular contacts. doaj.org

While these analyses have not been specifically published for Pyridine-2,6-bis(carboximidhydrazide), studies on closely related pyridine-2,6-dicarboxamide derivatives provide a model for the expected interactions. mdpi.comnih.govdoaj.org For these analogues, Hirshfeld surface analysis reveals the dominant role of hydrogen bonding and other close contacts.

| Interaction Type | Typical Contribution (%) |

|---|---|

| H···H | ~40 - 50% |

| O···H / H···O | ~20 - 30% |

| C···H / H···C | ~10 - 20% |

| N···H / H···N | ~5 - 10% |

| C···C (π-stacking) | ~2 - 5% |

For Pyridine-2,6-bis(carboximidhydrazide), a similar analysis would be expected to show a high percentage of H···H, O···H, and N···H contacts, quantitatively confirming the prevalence of hydrogen bonding in its crystal lattice. The C···C contacts would quantify the contribution of any π-stacking interactions.

Predictive Modeling and Ligand Design Optimization

Predictive modeling has become an indispensable tool in modern chemistry, allowing for the in silico design and evaluation of molecules before their synthesis. This is particularly valuable in the field of ligand design, where subtle modifications to a molecular scaffold can lead to significant changes in coordination behavior and the properties of the resulting metal complexes.

Density Functional Theory (DFT) for Ground State Properties and Bonding Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground-state properties of molecules like Pyridine-2,6-bis(carboximidhydrazide) and its derivatives, offering a balance between computational cost and accuracy.

Theoretical studies on systems incorporating moieties similar to Pyridine-2,6-bis(carboximidhydrazide) often begin with geometry optimization. For instance, the B3LYP hybrid functional combined with a 6-31G* basis set is a common choice for determining the minimum energy geometries of such organic molecules. core.ac.uk This process yields crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the ligand's conformation and its steric availability for metal coordination.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pyridine-based Ligand System

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| C-C (side chain) | ~1.51 Å | |

| C=N (imidoyl) | ~1.28 Å | |

| N-N (hydrazine) | ~1.42 Å | |

| Bond Angle | C-N-C (pyridine ring) | ~118° |

| N-C-C (pyridine ring) | ~123° | |

| Py-C-C (side chain) | ~119° | |

| Note: This table is illustrative and represents typical values for similar pyridine-based ligand systems as specific DFT data for Pyridine-2,6-bis(carboximidhydrazide) is not readily available in the cited literature. |

Beyond molecular geometry, DFT calculations provide a detailed picture of the electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, bonding analysis through methods like Natural Bond Orbital (NBO) analysis can elucidate the nature of the intramolecular interactions. This includes the quantification of charge distribution, revealing the partial positive and negative charges on each atom and providing insights into the molecule's polarity and reactive sites.

Computational Approaches for Metal-Ligand Interactions

Pyridine-2,6-bis(carboximidhydrazide) serves as a precursor for versatile tridentate ligands that can form stable complexes with a variety of metal ions. Computational chemistry is instrumental in understanding the nature of the interactions between these ligands and metal centers.

When studying metal complexes, the choice of DFT functional and basis set is crucial, especially for systems containing heavy metals like platinum or palladium. For instance, in studies of platinum complexes, the BP86 functional with a ZORA-Def2-SVP basis set, and a SARC-ZORA-TZVP basis set for platinum, has been employed to account for relativistic effects. nih.gov

These calculations can predict the coordination geometry of the resulting complex, which is often square-planar for d⁸ metals like Pt(II) and Pd(II). rug.nl The interaction between the metal's d-orbitals and the ligand's molecular orbitals is a key area of investigation. For square-planar complexes, the interaction of the metal's dz² orbital with those of neighboring complexes can lead to metal-metal-to-ligand charge transfer (MMLCT) states, which are significant for the photophysical properties of these materials. nih.gov

Computational models can also quantify the strength of the metal-ligand bonds and analyze the charge transfer between the metal and the ligand. This information is vital for designing ligands that can stabilize specific oxidation states of the metal or tune the electronic and photophysical properties of the complex. The structural parameters of the ligand, the preferred coordination geometry of the metal, and external factors all play a role in the self-assembly of these metal-ligand systems.

Supramolecular Chemistry and Self Assembly of Pyridine 2,6 Bis Carboximidhydrazide Derivatives

Principles of Supramolecular Architecture

The design of supramolecular architectures relies on the principle of molecular recognition, where specific and directional interactions between complementary molecular units drive the formation of a desired assembly. The predictability and directionality of these non-covalent interactions allow for the rational design of complex structures with tailored properties.

Pyridine-2,6-bis(carboximidhydrazide) is a highly functionalized molecule that serves as an excellent building block for self-assembly. Its key features include:

A rigid pyridine (B92270) core: The pyridine ring provides a well-defined geometric scaffold, directing the appended functional groups in a specific spatial orientation (typically 180° apart).

Multiple hydrogen bonding sites: The carboximidhydrazide moieties contain both hydrogen bond donors (-NH, -NH2) and acceptors (C=O, N of the imine), enabling the formation of extensive and robust hydrogen-bonding networks. These networks are fundamental to the stability and structure of the resulting supramolecular assemblies. rheinstaedter.de

Metal coordination sites: The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the carboximidhydrazide groups can act as ligands for metal ions. This allows for the construction of metallo-supramolecular structures through metal-ligand coordination. rsc.org

The combination of these features allows pyridine-2,6-bis(carboximidhydrazide) to participate in intricate self-assembly processes, leading to the formation of diverse and complex supramolecular architectures. The planarity and rigidity of the core, coupled with the flexible and interactive side groups, provide a balance of stability and dynamics that is essential for the formation of ordered structures.

The pyridine nitrogen and the amide groups can coordinate to a metal ion, and the geometry of the final complex is influenced by the preferred coordination number and geometry of the metal ion. For instance, square-planar metal ions like Pd(II) or Pt(II) can direct the formation of molecular squares or rectangles, while octahedral metal ions can lead to the formation of three-dimensional cages.

While specific studies on the metal-directed self-assembly of pyridine-2,6-bis(carboximidhydrazide) are not extensively documented, the principles derived from related pyridine-amide and pyridyl-hydrazone ligands are applicable. rheinstaedter.dersc.org The coordination of metal ions to the pyridine and hydrazide moieties can lead to the formation of various metallo-supramolecular structures, including helicates and mesocates. rheinstaedter.de For example, the reaction of a bis(hydrazone) ligand with a pyridine-pyrimidine-pyridine framework with metal ions has been shown to form double-armed systems capable of coordinating two metal ions. researchgate.net

| Metal Ion | Typical Coordination Geometry | Potential Supramolecular Architecture with Pyridine-based Ligands |

| Pd(II), Pt(II) | Square Planar | Molecular Squares, Rectangles |

| Cu(II) | Square Planar, Octahedral | Macrocycles, Cages |

| Fe(II), Fe(III) | Octahedral | Helicates, Cages |

| Zn(II) | Tetrahedral, Octahedral | Helicates, Mesocates |

Table 1: Examples of Metal Ions and Their Potential Role in Directing the Self-Assembly of Pyridine-Based Ligands.

Formation of Higher-Order Supramolecular Structures

The self-assembly of pyridine-2,6-bis(carboximidhydrazide) derivatives is not limited to the formation of simple dimeric or trimeric complexes. Under appropriate conditions, these building blocks can assemble into much larger and more complex higher-order structures.

Macrocycles and molecular cages are discrete, cyclic, and three-dimensional structures, respectively, with well-defined cavities. These cavities can encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery. The synthesis of such structures often involves the reaction of a di- or tritopic ligand with a suitable metal ion or another complementary ligand.

While direct synthesis of macrocycles from pyridine-2,6-bis(carboximidhydrazide) is not widely reported, related pyridine-amide ligands have been successfully employed in the construction of macrocycles and cages through metal-coordination and hydrogen bonding. The rigid pyridine core and the directional nature of the non-covalent interactions are key to achieving high yields of the desired cyclic structures over polymeric byproducts.

Cooperative self-assembly is a process where the initial binding of a few molecules facilitates the binding of subsequent molecules, leading to the rapid formation of large, stable supramolecular structures. This type of assembly is often responsible for the formation of long, one-dimensional structures like nanotubes and polymeric architectures.

Research on pyridine-2,6-diimine-linked macrocycles, which are structurally analogous to cyclized derivatives of pyridine-2,6-bis(carboximidhydrazide), has demonstrated their ability to self-assemble into high-aspect-ratio nanotubes. These nanotubes are formed through the stacking of the macrocyclic precursors, driven by π-π interactions and hydrogen bonding. The process can be triggered by the addition of a small amount of acid, which protonates the pyridine nitrogen and enhances the intermolecular interactions, leading to a cooperative assembly mechanism.

These self-assembled nanotubes exhibit remarkable mechanical robustness and can be processed into nanofibers with high Young's moduli. This highlights the potential of using pyridine-based building blocks for the creation of advanced materials with ordered nanostructures.

Stimuli-Responsive Supramolecular Systems

Stimuli-responsive supramolecular systems are materials that can undergo a change in their structure and properties in response to an external stimulus, such as a change in pH, temperature, light, or the presence of a specific chemical species. This "smart" behavior is highly desirable for applications in areas like controlled release, sensing, and adaptive materials.

The incorporation of pyridine-2,6-bis(carboximidhydrazide) or its derivatives into supramolecular assemblies can impart stimuli-responsive properties.

pH-Responsiveness: The pyridine nitrogen and the hydrazone linkages are pH-sensitive. nih.gov At low pH, the pyridine nitrogen can be protonated, which can alter the electronic properties of the molecule and disrupt or modify the hydrogen bonding and metal coordination patterns, leading to a disassembly or rearrangement of the supramolecular structure. Hydrazone bonds are also known to be cleavable under acidic conditions, which can be utilized for the controlled release of encapsulated molecules. nih.govrsc.org

Ion-Responsiveness: The amide and hydrazide groups can act as binding sites for anions through hydrogen bonding. The binding of specific anions can trigger a change in the conformation of the ligand and, consequently, the structure of the supramolecular assembly. For example, some pyridyl-amide based systems have been shown to form gels in the presence of specific halide ions. mdpi.com

Redox-Responsiveness: While less common for this specific class of compounds, the incorporation of redox-active metal centers or organic moieties into the supramolecular structure can enable redox-switchable behavior. nih.govnih.gov Oxidation or reduction of these components can lead to a change in the coordination environment or intermolecular interactions, triggering a structural transformation.

The ability to respond to various stimuli makes supramolecular systems based on pyridine-2,6-bis(carboximidhydrazide) and its analogues promising candidates for the development of advanced functional materials.

Redox-Driven Assembly Processes

Redox stimuli provide another powerful tool for controlling supramolecular assemblies. The change in the oxidation state of a component within an assembly can trigger significant structural rearrangements, leading to the formation or dissociation of the superstructure. Metallogels, which are gels formed through the coordination of metal ions with organic ligands, are a prominent class of redox-responsive materials. nih.gov

The incorporation of redox-active metal centers, such as copper or iron, into pyridine-based ligand frameworks allows for the construction of redox-responsive metallogels. The redox reaction of the metal ion can alter its coordination preferences, leading to a change in the cross-linking of the gel network and resulting in a sol-gel transition, a color change, or altered fluorescence. nih.gov For example, a Cu(II) complex of a quinolinol-substituted L-glutamide forms a dark-red metallogel that turns into a transparent yellow sol upon the addition of a reductant like ascorbic acid. nih.gov This change is attributed to the reduction of Cu(II) to Cu(I), which disrupts the coordination environment that supports the gel state.

Similarly, the ligand itself can be redox-active. Perylene bisimide (PBI) ligands functionalized with pyridine units have been used to create heteroleptic rectangular assemblies that can reversibly store electrons. nih.govnih.gov The binding of guest molecules within these assemblies can directly influence their redox chemistry. nih.govnih.gov While direct examples involving Pyridine-2,6-bis(carboximidhydrazide) are not prevalent in the literature, the principles observed in related pyridine-containing systems suggest its potential for creating redox-active materials. The hydrazide moiety itself can be susceptible to oxidation, which could be exploited as a trigger for assembly or disassembly. The flexibility of the pyridine ligand to be reversibly reduced by one or two electrons further highlights the potential for creating complex redox-active systems. rsc.org

Table 2: Examples of Redox-Active Supramolecular Assemblies

| System | Redox Trigger | Observed Response | Reference |

| Cu(II)-quinolinol-L-glutamide metallogel | Addition of ascorbic acid (reductant) | Dark-red gel to transparent yellow sol transition | nih.gov |

| Pt₄L₂L'₂ heteroleptic rectangles with PBI-pyr₂ ligands | Electrochemical reduction/oxidation | Reversible storage of up to 16 electrons | nih.govnih.gov |

| Low-coordinate iron(I) species with pyridine | Reversible one- or two-electron reduction of pyridine | Formation of a new C-C bond or a pyridine-derived bridge | rsc.org |

| Dicopper carboxylate metallogel | Aerobic oxidation of 3,5-di-tert-butylcatechol | Catalytic activity, generation of phenoxyl radical species | oipr.net |

Lanthanide-Based Luminescent Supramolecular Assemblies

Lanthanide ions possess unique photophysical properties, including sharp, line-like emission bands and long-lived excited states, making them highly desirable for applications in lighting, sensing, and bio-imaging. researchgate.net However, their direct excitation is often inefficient. The "antenna effect," whereby an organic ligand absorbs light and transfers the energy to the lanthanide ion, is a key strategy to overcome this limitation. Pyridine-2,6-bis(carboxamide) derivatives, which are structurally similar to Pyridine-2,6-bis(carboximidhydrazide), have proven to be excellent ligands for sensitizing lanthanide emission. researchgate.netrsc.orgnih.gov

The self-assembly of these ligands with lanthanide ions can lead to the formation of highly luminescent supramolecular structures such as helicates, grids, and bundles. researchgate.net For example, the coordination of N₂,N₆-bis((1-(X)-1H-1,2,3,-triazol-4-yl)methyl)pyridine-2,6-dicarboxamide ligands with europium(III) and terbium(III) ions results in 1:3 metal-to-ligand complexes that exhibit the characteristic sensitized emission of the respective lanthanide. researchgate.net Similarly, a pyridine-bis(carboxamide)-based ligand with a bithiophene pendant has been synthesized to form near-infrared (NIR) emitting lanthanide complexes with ytterbium(III), neodymium(III), and erbium(III). rsc.orgnih.gov

Table 3: Photophysical Properties of Lanthanide Complexes with Pyridine-bis(carboxamide) Derivatives

| Lanthanide Ion | Ligand | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

| Yb(III) | 2Tcbx | 976 | 0.69 | rsc.orgnih.gov |

| Nd(III) | 2Tcbx | 1053 | 0.20 | rsc.orgnih.gov |

| Er(III) | 2Tcbx | 1520 | 0.01 | rsc.orgnih.gov |

| Eu(III) | 1Tcbx | Not specified | 25 | researchgate.net |

| Yb(III) | 1Tcbx | Not specified | 0.42 | researchgate.net |

| Nd(III) | 1Tcbx | Not specified | 0.19 | researchgate.net |

Catalytic Applications and Mechanistic Understanding

Homogeneous Catalysis Mediated by Pyridine-2,6-bis(carboximidhydrazide) Ligands

While Pyridine-2,6-bis(carboximidhydrazide) itself is primarily utilized as a synthetic intermediate for creating more complex tridentate ligands core.ac.uk, its structural derivatives, particularly pyridine-2,6-bis(oxazoline) (pybox), are cornerstone ligands in homogeneous catalysis. The tridentate, C2-symmetric nature of these ligands allows for the formation of well-defined, chiral environments around a metal center, enabling high levels of stereocontrol. strem.com

Nickel complexes incorporating the related pyridine-2,6-bis(oxazoline) (pybox) ligands have emerged as powerful catalysts for challenging cross-coupling reactions. Notably, the Ni(iPr-pybox) complex is highly effective in the asymmetric Negishi cross-coupling of secondary sp³-hybridized carbon substrates. caltech.edu This system exhibits stereoconvergence, meaning it can convert a racemic mixture of a starting material into a single enantiomer of the product. caltech.edu

Computational studies on the coupling of 1-bromoindane with methylzinc bromide, catalyzed by a Ni(I)-(S,S)-iPr-pybox complex, support a Ni(I)-Ni(III) catalytic cycle. The mechanism involves the initial oxidation of the Ni(I) species by the alkyl halide, followed by methylation, and concluding with reductive elimination to form the C-C bond. caltech.edu The enantioselectivity is determined during the reductive elimination step, with the chiral pybox ligand dictating the facial selectivity.

Table 1: Examples of Substrates for Ni(iPr-pybox) Catalyzed Negishi Coupling This table is based on data for the related Ni(iPr-pybox) catalyst system.

| Entry | Electrophile | Nucleophile | Product |

|---|---|---|---|

| 1 | 1-Bromoindane | MeZnBr | (R)-1-Methylindane |

| 2 | α-Bromo-N,N-dimethylpropionamide | PhZnBr | α-Phenyl-N,N-dimethylpropionamide |

| 3 | 1-Bromoethylbenzene | MeZnBr | (R)-1-Phenylethane |

Data derived from computational and experimental studies on Ni-pybox systems. caltech.edu

In the field of ethylene (B1197577) conversion, iron complexes bearing nitrogen-containing tridentate ligands have been revolutionary. While direct catalytic data for Pyridine-2,6-bis(carboximidhydrazide) in this application is not prominent, the closely related bis(imino)pyridine ligands have demonstrated exceptional activity. nih.gov Iron complexes with these ligands are highly effective catalysts for the oligomerization of ethylene to produce linear alpha-olefins, which are important industrial commodities. nih.gov

The ligand structure is crucial for controlling the catalytic activity and selectivity (polymerization vs. oligomerization). The substituents on the iminoaryl groups of the bis(imino)pyridine ligand create a specific steric pocket around the iron center, which influences the rate of chain growth versus chain transfer, thereby determining the distribution of oligomer products. nih.gov

The Pyridine-2,6-bis(oxazoline) (pybox) framework is a privileged ligand class for a vast array of asymmetric transformations due to its rigid C2-symmetric scaffold and ability to coordinate with a wide range of metals. strem.com First introduced by Nishiyama in 1989, pybox-metal complexes have been successfully applied in numerous enantioselective reactions. strem.com

Key applications include:

Hydrosilylation of Ketones: Ruthenium-pybox complexes are highly effective catalysts for the asymmetric hydrosilylation of ketones, yielding chiral alcohols with excellent enantioselectivity. strem.comrsc.org

Diels-Alder Reactions: Cationic Iron(III)-pybox complexes catalyze the enantioselective Diels-Alder reaction between acylic dienes and dienophiles, producing chiral cyclohexanones. rsc.org

Mukaiyama Aldol (B89426) Reactions: Iron(II)-pybox systems have been shown to catalyze asymmetric Mukaiyama aldol reactions, even in aqueous media, with bulky silyl (B83357) groups on the pybox ligand enhancing enantioselectivity. rsc.org

C-H Amination: Ruthenium-pybox complexes enable the enantioselective intramolecular C-H amination of sulfamoyl azides, providing an efficient route to chiral cyclic sulfamides and vicinal diamines. acs.orgorganic-chemistry.org This reaction proceeds with high yields (up to 98%) and enantiomeric excess (up to 98% ee). organic-chemistry.org

Mannich-Type Reactions: Lanthanum-pybox complexes catalyze the direct asymmetric Mannich-type reaction of trichloromethyl ketones, affording products with high diastereoselectivity and enantioselectivity (92-98% ee).

Table 2: Performance of Pybox Ligands in Various Asymmetric Reactions

| Metal | Pybox Ligand Type | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ru | (S)-i-Pr-pybox | Ketone Hydrosilylation | Acetophenone (B1666503) | High | strem.com |

| Fe(III) | Ar-pybox | Diels-Alder | Acyclic 1,3-diene | High | rsc.org |

| Cu(I) | Ph-pybox | Alkyne-Imine Addition | N-benzylideneaniline + Phenylacetylene | High | |

| Ru | Cl-substituted pybox | C-H Amination | Sulfamoyl azide | up to 98% | organic-chemistry.org |

Organocatalytic Applications of Pyridine-2,6-dicarboxylic Acid

Pyridine-2,6-dicarboxylic acid (PDA), a structural relative of the title compound, functions as an efficient, metal-free bifunctional organocatalyst. It has been successfully employed in the hydrophosphonylation of various aldehydes and ketones with trimethylphosphite in water. organic-chemistry.org This method is noted for being environmentally friendly, cost-effective, and operationally simple, providing high yields in short reaction times. organic-chemistry.org PDA's catalytic efficiency surpasses that of other catalysts, achieving a 95% yield for the reaction of benzaldehyde (B42025) in just 1.5 hours. organic-chemistry.org The catalyst is also reusable, maintaining high performance over multiple cycles. organic-chemistry.org

Elucidation of Catalytic Mechanisms

Understanding the reaction pathway, including the identification of active species and key intermediates, is fundamental to optimizing and expanding the utility of these catalysts.

For Pybox-Metal Complexes: Mechanistic studies have provided significant insight into how pybox-metal catalysts operate. In the iron-pybox catalyzed amino-oxygenation of olefins, spectroscopic studies have been used to identify the iron species present during the reaction. acs.orgnih.gov These studies suggest that the pybox ligand leads to the formation of highly reactive intermediates that are short-lived, and no evidence for a stable Fe(IV)-nitrene intermediate was found. nih.gov Instead, evidence points towards the formation of a species with unpaired electron density on the hydroxylamine (B1172632) nitrogen, consistent with an iron iminyl radical species. nih.gov

In the Ru-pybox catalyzed C-H amination of sulfamoyl azides, mechanistic experiments support a stepwise pathway. acs.orgorganic-chemistry.org The reaction is believed to proceed through an intermediate ruthenium nitrenoid species, which then initiates a 1,5-hydrogen atom transfer (HAT) from the C-H bond, followed by a rapid radical rebound to form the new C-N bond and close the ring. organic-chemistry.org

For the Ni-pybox catalyzed Negishi coupling, computational studies have mapped out a Ni(I)/Ni(III) cycle. caltech.edu The active catalyst is a Ni(I) species which is oxidized to a Ni(III) intermediate upon reaction with the electrophile. This Ni(III) complex, containing the pybox ligand, the methyl group, and the indanyl group, then undergoes reductive elimination to form the product, regenerating a Ni(I) species that continues the catalytic cycle. caltech.edu

For Pyridine-2,6-dicarboxylic Acid (PDA): The organocatalytic mechanism of PDA in the hydrophosphonylation reaction in water is proposed to be bifunctional. The acidic carboxylic acid groups of PDA generate hydronium ions in the aqueous medium. These hydronium ions then protonate the carbonyl oxygen of the aldehyde or ketone, activating it for a nucleophilic attack by the trimethylphosphite. organic-chemistry.org

No Catalytic Application Data Found for Pyridine-2,6-bis(carboximidhydrazide)

Despite a comprehensive search of scientific literature, no published research detailing the catalytic applications, specifically concerning its role as a ligand in influencing selectivity and turnover numbers, could be found for the chemical compound Pyridine-2,6-bis(carboximidhydrazide).

Intensive searches were conducted to locate studies on the use of Pyridine-2,6-bis(carboximidhydrazide) in catalytic processes. These efforts aimed to uncover data on its performance as a ligand, including its effects on reaction selectivity and the efficiency of catalysts, often measured in turnover numbers (TONs) and turnover frequencies (TOFs). However, the search yielded no specific results for this particular compound.

While the broader class of pyridine-based ligands is well-represented in catalysis research, with numerous studies on related compounds such as pyridine-2,6-bis(carboxamides), pyridine-2,6-diimines, and pyridine-2,6-bis(carboximidamides), there appears to be a gap in the literature regarding the specific catalytic functions of Pyridine-2,6-bis(carboximidhydrazide).

One study noted the synthesis of bis-hydrazide derivatives from pyridine-2,6-dicarboxamides, a compound structurally related to the subject of this article. However, the research focused on the antimicrobial properties of subsequent derivatives rather than their potential catalytic activities.

Consequently, due to the absence of research findings on the catalytic applications of Pyridine-2,6-bis(carboximidhydrazide), it is not possible to provide an analysis of its role in catalytic selectivity and turnover numbers as requested. The information necessary to construct the specified article, including detailed research findings and data tables, is not available in the public domain.

Integration into Advanced Materials Science

Functional Materials Design

The design of functional materials hinges on the precise control of molecular architecture to achieve desired properties. The pyridine-2,6-dicarboxamide scaffold, the core of Pyridine-2,6-bis(carboximidhydrazide), offers a robust platform for creating materials with tailored functionalities. rsc.orgmdpi.com

Development of Sensors and Probes based on Pyridine-2,6-dicarboxamide Scaffolds

The pyridine-2,6-dicarboxamide framework is a well-established chelating agent for a variety of metal cations and anions. nih.gov This inherent binding capability is the foundation for its use in the development of chemical sensors and probes. The incorporation of carboximidhydrazide groups in Pyridine-2,6-bis(carboximidhydrazide) is anticipated to enhance this sensing potential. These groups can participate in hydrogen bonding and coordination interactions, leading to detectable changes in optical or electrochemical signals upon binding with a target analyte.

Research on related pyridine-2,6-dicarboxamide derivatives has demonstrated their efficacy in sensing applications. For instance, fluorescent probes based on this scaffold have been developed for the detection of specific metal ions. The binding of the target ion to the pyridine-dicarboxamide unit can modulate the fluorescence properties of the molecule, enabling quantitative detection.

Table 1: Examples of Sensing Applications based on Pyridine-2,6-dicarboxamide Scaffolds

| Sensor Type | Target Analyte | Principle of Detection |

|---|---|---|

| Fluorescent Probe | Metal Cations (e.g., Cu²⁺, Fe³⁺) | Modulation of fluorescence intensity or wavelength upon ion binding. nih.gov |

Components in Optical and Electronic Devices

The electronic properties of the pyridine (B92270) ring, combined with the potential for extended conjugation through the carboximidhydrazide linkers, make Pyridine-2,6-bis(carboximidhydrazide) a candidate for use in optical and electronic devices. The planar nature of the pyridine-2,6-dicarboxamide unit can facilitate π-π stacking interactions, which are crucial for charge transport in organic electronic materials.

Derivatives of pyridine-2,6-dicarboxylic acid, a precursor to Pyridine-2,6-bis(carboximidhydrazide), have been investigated for their luminescent properties. researchgate.net By coordinating with various metal ions, these compounds can form complexes that exhibit tunable light emission, a desirable characteristic for materials used in organic light-emitting diodes (OLEDs) and other display technologies. The specific electronic nature of the carboximidhydrazide group could further influence the photophysical properties of such materials.

Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid and multitopic nature of the pyridine-2,6-dicarboxamide scaffold makes it an excellent building block for these materials. rsc.orgresearchgate.net

Design and Synthesis of Porous Materials for Specific Applications

The predictable coordination geometry of the pyridine-2,6-dicarboxamide ligand allows for the rational design and synthesis of porous CPs and MOFs. rsc.org By carefully selecting the metal center and the synthetic conditions, it is possible to control the pore size, shape, and functionality of the resulting framework. nih.gov These porous materials have potential applications in gas storage and separation, catalysis, and drug delivery. The carboximidhydrazide groups of Pyridine-2,6-bis(carboximidhydrazide) can introduce additional active sites within the pores, enhancing the material's performance in these applications.

Structural Diversity and Functional Tunability

The versatility of the pyridine-2,6-dicarboxamide core allows for the construction of a wide range of CPs and MOFs with diverse topologies, including 1D chains, 2D layers, and 3D frameworks. rsc.orgrsc.org This structural diversity arises from the various coordination modes of the ligand and the ability to incorporate different ancillary ligands or templates during synthesis. rsc.org The functional tunability of these materials is a key advantage; for example, the properties of MOFs can be modified by post-synthetic modification of the organic linker. The reactive nature of the carboximidhydrazide groups in Pyridine-2,6-bis(carboximidhydrazide) would be particularly amenable to such modifications, allowing for the introduction of new functionalities.

Nanostructured Material Fabrication

The principles of self-assembly that govern the formation of CPs and MOFs can also be harnessed to create nanostructured materials. By controlling the reaction conditions, it is possible to direct the growth of these materials into specific morphologies, such as nanoparticles, nanorods, or nanosheets. The use of Pyridine-2,6-bis(carboximidhydrazide) as a ligand could offer precise control over the size and shape of the resulting nanomaterials due to its specific coordination preferences and intermolecular interactions. Such nanostructured materials often exhibit enhanced properties compared to their bulk counterparts, opening up new avenues for their application in areas like catalysis and nanomedicine.

Preparation of Mechanically Robust Nanofibers

The intrinsic properties of Pyridine-2,6-bis(carboximidhydrazide), such as its rigid pyridine core and the presence of multiple hydrogen-bonding sites, make it a promising candidate for the bottom-up fabrication of mechanically robust nanofibers. While direct studies on the electrospinning or self-assembly of Pyridine-2,6-bis(carboximidhydrazide) into nanofibers are not extensively documented, research on closely related pyridine-diimine-linked macrocycles provides significant insights into the potential methodologies and resulting material properties.

Research has demonstrated that related macrocycles can self-assemble into high-aspect-ratio nanotubes under mild acidic conditions. This assembly is driven by a cooperative mechanism, leading to the formation of long, well-defined tubular structures. The low acid concentrations required for this process are advantageous as they are compatible with a wider range of functional groups and processing techniques.

A key finding in the field is the ability to produce nanofibers from these self-assembled structures through techniques like touch-spinning. This method allows for the creation of continuous filaments with remarkable mechanical strength. For instance, nanofibers derived from pyridine-2,6-diimine-linked macrocycles have exhibited Young's moduli as high as 1.33 GPa, surpassing many synthetic polymers and biological filaments. nih.gov This mechanical robustness is attributed to the strong intermolecular interactions and the hierarchical organization of the macrocyclic precursors within the nanofiber structure.

The principles of cooperative self-assembly and subsequent processing into nanofibers observed in these related systems suggest a viable pathway for developing mechanically strong materials from Pyridine-2,6-bis(carboximidhydrazide). The carboximidhydrazide groups would be expected to participate in strong and directional hydrogen bonding, further enhancing the stability and mechanical properties of the resulting nanofibers.

Table 1: Mechanical Properties of Nanofibers from Related Pyridine-Based Macrocycles

| Property | Value | Reference |

| Young's Modulus | 1.33 GPa | nih.gov |

Supramolecular Hydrogels and Polymers

The molecular architecture of Pyridine-2,6-bis(carboximidhydrazide) is highly conducive to the formation of supramolecular hydrogels and polymers. The combination of the rigid, planar pyridine ring and the flexible, hydrogen-bonding carboximidhydrazide side groups allows for the programmed self-assembly of extended, three-dimensional networks capable of entrapping large volumes of water to form hydrogels.

The formation of such supramolecular structures is governed by a hierarchy of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. The pyridine nitrogen and the carboximidhydrazide moieties provide multiple donor and acceptor sites for hydrogen bonds, which are critical for the formation of stable, cross-linked networks.